molecular formula C22H23N3O7S B2573498 2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899749-68-9

2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2573498
CAS No.: 899749-68-9
M. Wt: 473.5
InChI Key: YFZSLDQQZYPNTI-UHFFFAOYSA-N
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Description

2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex synthetic organic compound designed for advanced pharmacological research, particularly in the field of oncology. Its molecular structure integrates a 3,4,5-trimethoxyphenyl group, a motif frequently found in potent tubulin polymerization inhibitors such as combatstatins . This structural feature suggests a potential mechanism of action involving the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in proliferating cancer cells . The compound's specific activity is likely mediated through binding at the colchicine site on tubulin, a well-validated target for anticancer drug development . The inclusion of a (4-nitrophenyl)sulfonyl group may influence the compound's physicochemical properties and binding affinity, contributing to its overall biological profile. This reagent represents a valuable chemical tool for researchers investigating novel pathways in cancer biology and for the synthesis of derivatives in structure-activity relationship (SAR) studies aimed at developing new antiproliferative agents . The product is provided for non-human research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-nitrophenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S/c1-30-19-13-15(14-20(31-2)22(19)32-3)21-18-5-4-10-23(18)11-12-24(21)33(28,29)17-8-6-16(7-9-17)25(26)27/h4-10,13-14,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZSLDQQZYPNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O6SC_{22}H_{24}N_{2}O_{6}S with a molecular weight of approximately 440.5 g/mol. The structure includes a nitrophenyl sulfonyl group and a tetrahydropyrrolo[1,2-a]pyrazine moiety, contributing to its unique properties and potential pharmacological effects.

PropertyValue
Molecular FormulaC22H24N2O6S
Molecular Weight440.5 g/mol
Melting PointNot available
SolubilityNot specified

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyrrolo[1,2-a]pyrazine exhibit significant antitumor properties. For instance, compounds structurally related to 2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have shown effectiveness against various cancer cell lines.

  • Case Study: A derivative was evaluated for cytotoxicity against human breast cancer cells (MCF-7) and showed an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Properties

The compound's sulfonyl group may enhance its interaction with microbial enzymes, leading to antimicrobial activity. Research has demonstrated that related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Case Study: In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively.

Anti-inflammatory Effects

Compounds similar to 2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines.

  • Research Findings: A study demonstrated that treatment with the compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages by approximately 40%, suggesting significant anti-inflammatory potential.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The sulfonamide group may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation: Interaction with specific receptors can modulate signaling pathways associated with inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydropyrrolo[1,2-a]pyrazine scaffold is shared among several derivatives, but substituent variations lead to divergent biological activities and synthetic routes. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Tetrahydropyrrolo[1,2-a]pyrazine Derivatives

Compound Name Substituents Synthesis Method Biological Activity/Application Key Findings References
Target Compound 2-(4-Nitrophenyl)sulfonyl; 1-(3,4,5-trimethoxyphenyl) Not explicitly detailed in evidence Potential enzyme inhibition (hypothesized) Hypothesized to target redox-sensitive enzymes due to nitro group
AS-3201 (Ranirestat) 2-(4-Bromo-2-fluorobenzyl); 4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone Multi-step synthesis with spiro-fusion Aldose reductase inhibition (IC₅₀: 33 nM) Orally active; inhibits sorbitol accumulation in diabetic models
HDAC6 Inhibitors (e.g., And63) Varied capping groups (e.g., tetrazolyl, imidazolyl) Ugi-azide four-component reaction HDAC6 selectivity (IC₅₀: 33 nM) 100-fold selectivity over HDAC8; hydrophobic interactions enhance binding
1-(4-Fluorophenyl)-2-(4-nitrophenylsulfonyl) 2-(4-Nitrophenyl)sulfonyl; 1-(4-fluorophenyl) Unspecified Unknown Structural analog with potential redox activity
Pyrazoline Derivatives (e.g., 4a-e, 5a-e) 3,4,5-Trimethoxyphenyl; 4-nitrophenyl Claisen-Schmidt condensation Anticancer, antimicrobial Demonstrated moderate activity in preliminary screens

Key Observations:

Substituent-Driven Activity: The 4-nitrophenyl sulfonyl group in the target compound contrasts with the spiro-pyrrolidine tetrone in AS-3201. While AS-3201 exhibits potent aldose reductase inhibition (IC₅₀: 33 nM), the target compound’s nitro group may instead target nitroreductases or other redox-sensitive enzymes .

Synthetic Strategies: Enantioselective Hydrogenation: Used for chiral tetrahydropyrrolo derivatives (e.g., Zhou et al., 2014) with up to 95% ee, critical for bioactive stereoisomers . Domino Reactions: highlights a pseudo-three-component reaction for pyrrolo[1,2-a]pyrazines, enabling rapid diversification of substituents .

Biological Selectivity :

  • HDAC6 inhibitors (e.g., And63) demonstrate that fused-ring spacers (e.g., tetrahydroimidazo) improve isoform selectivity via hydrophobic channel interactions .
  • The target compound’s sulfonyl group may mimic sulfonamide-based enzyme inhibitors, such as carbonic anhydrase inhibitors, though this requires validation .

Q & A

Q. What are common synthetic routes for 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Two predominant synthetic strategies are:
  • Catalytic Hydrogenation : Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts (e.g., using [Ir(COD)Cl]₂ with chiral phosphine ligands). This method achieves enantioselectivity up to 95% ee when cesium carbonate is added to suppress racemization .
  • Domino Reactions : A pseudo-three-component reaction of 2-imidazolines with terminal alkynes, followed by aza-Claisen rearrangement/cyclization. This approach constructs pyrrole and pyrazine rings sequentially, yielding 45–90% under mild base catalysis (e.g., K₂CO₃ in THF) .

Q. What pharmacological activities are associated with tetrahydropyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Key activities include:
  • Vascular Smooth Muscle Relaxation : Derivatives with 2,6-dimethoxyphenyl groups show potent relaxation in depolarized aortic tissue but poor hypotensive activity .
  • Aldose Reductase Inhibition : Spirosuccinimide-fused derivatives (e.g., AS-3201) exhibit nanomolar IC₅₀ values (1.5 × 10⁻⁸ M) and in vivo efficacy in diabetic neuropathy models (ED₅₀ = 0.18 mg/kg/day) .

Advanced Research Questions

Q. How can enantioselectivity be optimized in asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts?

  • Methodological Answer :
  • Catalyst Tuning : Use Ir catalysts with chiral ligands (e.g., (R)-SegPhos or (S)-SynPhos) to enhance stereochemical control.
  • Additives : Cesium carbonate deprotonates intermediates, preventing racemization and improving conversion (e.g., 95% ee vs. <50% without additives) .
  • Substrate Modification : Activate substrates via alkylation (e.g., benzyl bromide) to reduce coordination competition and improve reactivity .

Q. How to resolve contradictions in bioactivity data for structurally similar derivatives?

  • Methodological Answer :
  • Structural Analysis : Compare substituent effects. For example, 5-[(2,6-dimethoxyphenyl)methyl] derivatives relax smooth muscle but lack hypotensive activity due to poor blood-brain barrier penetration, while 5-(4-pyridinylmethyl) analogs show antihypertensive effects via central mechanisms .
  • In Silico Modeling : Use molecular docking to assess binding to targets like aldose reductase vs. ion channels, explaining divergent activities .

Q. What methodologies evaluate structure-activity relationships (SAR) for aldose reductase inhibition?

  • Methodological Answer :
  • Enantiomer Separation : Synthesize and test enantiomers (e.g., AS-3201 (R)-form vs. (S)-form) to identify stereochemical drivers of potency. The (R)-enantiomer of AS-3201 is 10× more potent than its (S)-counterpart .
  • Substituent Scanning : Replace the 4-bromo-2-fluorobenzyl group with electron-withdrawing/-donating groups to correlate electronic effects with IC₅₀ values .

Q. What analytical challenges arise in characterizing tetrahydropyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer :
  • NMR Complexity : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in bicyclic systems (e.g., distinguishing pyrrole vs. pyrazine protons) .
  • X-ray Crystallography : Confirm absolute configurations of chiral centers (e.g., (R)-AS-3201) and hydrogen-bonding networks .
  • HRMS Validation : Ensure mass accuracy (<5 ppm error) to verify molecular formulas, especially for halogenated derivatives .

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